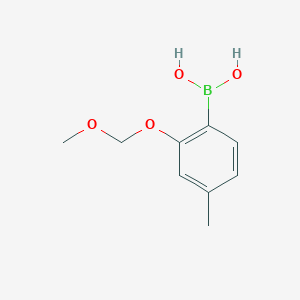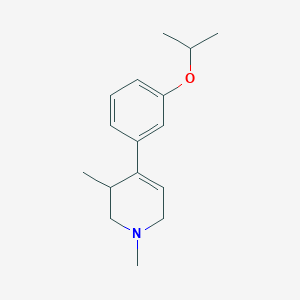
azane;(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has garnered attention due to its unique structure and potential biological activities.
Azane: is an aliphatic compound with the chemical formula CHO. It features a conjugated diene system with two double bonds (2E,4E) and a methoxy group (–OCH) at the 11th carbon position.
Preparation Methods
Synthetic Routes: Azane can be synthesized through various methods, including chemical synthesis and microbial production.
Chemical Synthesis: One approach involves the Wittig reaction between an aldehyde and a phosphonium ylide, followed by hydrolysis to obtain the desired compound.
Chemical Reactions Analysis
Reactions: Azane may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation could involve potassium permanganate (KMnO), while reduction might use lithium aluminum hydride (LiAlH).
Major Products: The products formed from these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Azane’s unique structure makes it an interesting target for synthetic chemists exploring new reaction pathways.
Biology: Researchers investigate its potential as an antimicrobial agent, as seen with the related compound DDA.
Medicine: Although not extensively studied, azane’s properties may have implications for drug development.
Industry: Its industrial applications are still emerging, but its bioactivity warrants further exploration.
Mechanism of Action
Targets: Azane likely interacts with cellular components, such as cell membranes and mitochondria.
Pathways: It may disrupt energy metabolism, antioxidant systems, and membrane stability in target organisms.
Comparison with Similar Compounds
Unique Features: Azane’s conjugated diene system and methoxy group distinguish it from other aliphatic compounds.
Similar Compounds: While azane is relatively rare, related compounds like DDA (2E,4E-decadienoic acid) have been studied for their antimicrobial properties.
Properties
CAS No. |
53023-66-8 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
azane;(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3.H3N/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18;/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18);1H3/b9-6+,14-12+; |
InChI Key |
KFZAVLNCYMLPJD-ORZLCKBQSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C.N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
![5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B12100471.png)

![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)



![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)

![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
